2-ETHYLHEXYL-D17 ACETATE
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Overview
Description
2-Ethylhexyl-d17 acetate: is a deuterium-labeled compound, which means it contains deuterium atoms instead of hydrogen atoms. This compound is a stable isotope-labeled version of 2-ethylhexyl acetate, commonly used in various scientific research applications. The presence of deuterium makes it particularly useful in studies involving mass spectrometry and other analytical techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethylhexyl-d17 acetate typically involves the esterification of deuterium-labeled 2-ethylhexanol with acetic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high purity and yield. The deuterium-labeled starting materials are sourced from specialized suppliers to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylhexyl-d17 acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed.
Major Products Formed:
Oxidation: Formation of 2-ethylhexanoic acid.
Reduction: Formation of 2-ethylhexanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-Ethylhexyl-d17 acetate is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Chemistry: Used as a tracer in mass spectrometry to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the incorporation and distribution of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Industry: Applied in the development of new materials and formulations, particularly in the coatings and adhesives industries
Mechanism of Action
The mechanism of action of 2-ethylhexyl-d17 acetate involves its interaction with various molecular targets and pathways. In biological systems, the compound is metabolized similarly to its non-deuterated counterpart, but the presence of deuterium can alter the rate of metabolism. This alteration is due to the kinetic isotope effect, where the heavier deuterium atoms form stronger bonds, leading to slower reaction rates. This property is particularly useful in studying metabolic pathways and drug interactions .
Comparison with Similar Compounds
2-Ethylhexyl acetate: The non-deuterated version of the compound.
Octyl acetate: Another ester with similar properties but different alkyl chain length.
Isopropyl acetate: A shorter chain ester with different physical and chemical properties .
Uniqueness: 2-Ethylhexyl-d17 acetate is unique due to its deuterium labeling, which provides distinct advantages in analytical and research applications. The presence of deuterium allows for precise tracking and quantification in mass spectrometry studies, making it a valuable tool in various scientific fields .
Properties
CAS No. |
1219802-70-6 |
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Molecular Formula |
C10H20O2 |
Molecular Weight |
189.372 |
IUPAC Name |
[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexyl] acetate |
InChI |
InChI=1S/C10H20O2/c1-4-6-7-10(5-2)8-12-9(3)11/h10H,4-8H2,1-3H3/i1D3,2D3,4D2,5D2,6D2,7D2,8D2,10D |
InChI Key |
WOYWLLHHWAMFCB-PFUYVGSFSA-N |
SMILES |
CCCCC(CC)COC(=O)C |
Synonyms |
2-ETHYLHEXYL-D17 ACETATE |
Origin of Product |
United States |
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